molecular formula C17H16N4O4 B2898290 3-((1-(3-(1H-pyrazol-1-yl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034383-13-4

3-((1-(3-(1H-pyrazol-1-yl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2898290
CAS No.: 2034383-13-4
M. Wt: 340.339
InChI Key: BPIDUWGXAGPJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(3-(1H-Pyrazol-1-yl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034383-13-4) is a sophisticated chemical compound with a molecular formula of C17H16N4O4 and a molecular weight of 340.33 g/mol . This reagent features a unique hybrid structure, integrating a 1,3-oxazolidine-2,4-dione moiety linked via a methylene bridge to an azetidine ring, which is in turn bonded to a benzoyl group substituted with a 1H-pyrazole ring. The presence of both pyrazole and azetidine rings makes it a nitrogen-rich heterocycle of significant interest in medicinal chemistry and drug discovery. Heterocyclic compounds containing pyrazole scaffolds are recognized as privileged structures in pharmacology due to their diverse biological activities . Pyrazole derivatives are investigated as core scaffolds in pharmaceuticals for their wide-ranging therapeutic potential, including as anti-inflammatory, antimicrobial, anticancer, and antidepressant agents . The 1,3-oxazolidine-2,4-dione component is a less common heterocycle that can contribute to the molecule's properties as a hydrogen bond acceptor and may influence its pharmacokinetic profile. This molecular architecture makes the compound a valuable intermediate for researchers exploring new chemical entities, particularly in developing kinase inhibitors and probing phosphatidylinositol 3-kinase (PI3K) signaling pathways . It is supplied for research purposes such as bioactivity screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures, or for human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[[1-(3-pyrazol-1-ylbenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-15-11-25-17(24)20(15)10-12-8-19(9-12)16(23)13-3-1-4-14(7-13)21-6-2-5-18-21/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIDUWGXAGPJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)CN4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural and Functional Differences

Core Heterocycle: The target compound’s oxazolidine-2,4-dione core differentiates it from imidazolidine-2,4-dione derivatives like S6821 and S7958, which are optimized for flavor modification . Oxazolidinediones are less common in flavor science but are explored in medicinal chemistry for their metabolic stability .

Substituent Effects: The 3-(1H-pyrazol-1-yl)benzoyl group in the target compound contrasts with the 3-hydroxybenzyl and isoxazole groups in S6821/S7956. Pyrazole-containing compounds often exhibit stronger hydrogen-bonding capacity, which may enhance receptor affinity . The 5,5-dimethyl substitution in S7958 improves thermal stability compared to non-methylated analogues, a feature absent in the target compound .

Pharmacological vs.

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule can be dissected into three primary components:

  • Oxazolidine-2,4-dione core : A five-membered cyclic carbonate derivative synthesized via carboxylative cyclization.
  • Azetidine ring : A four-membered nitrogen heterocycle, functionalized at the 3-position with a methylene linker.
  • 3-(1H-Pyrazol-1-yl)benzoyl group : A benzamide substituent bearing a pyrazole moiety at the meta position.

The convergent synthesis involves sequential construction of these units followed by coupling reactions.

Synthesis of the Oxazolidine-2,4-dione Core

The oxazolidine-2,4-dione ring is synthesized via a phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters under atmospheric CO₂. This transition-metal-free method offers advantages in sustainability and operational simplicity.

Reaction Mechanism and Optimization

  • Substrate scope : Primary amines with aryl or alkyl groups react efficiently with α-ketoesters (e.g., ethyl pyruvate).
  • Key conditions :
    • P(NEt₂)₃ as the phosphorus mediator.
    • Atmospheric CO₂ pressure at room temperature.
    • Yields range from 65% to 89% depending on steric hindrance.
Table 1: Representative Yields for Oxazolidine-2,4-dione Synthesis
Amine α-Ketoester Yield (%)
Benzylamine Ethyl pyruvate 85
Cyclohexylmethylamine Ethyl 2-oxovalerate 78
2-Phenylethylamine Ethyl benzoylformate 89

Construction of the Azetidine Ring

The azetidine subunit is synthesized via intramolecular cyclization of 1,3-diol precursors or radical-mediated ring-closing reactions.

Cyclization of 1,3-Diol Derivatives

  • Substrate preparation : 1,3-Diols are derived from aldol adducts or malonate esters.
  • Cyclization conditions :
    • NaH or KOtBu in THF or DMSO.
    • Stereochemical control via double inversion at the benzylic center.
Table 2: Azetidine Formation via 1,3-Diol Cyclization
Diol Precursor Base Solvent Yield (%)
1,3-Diol (R = Ph) NaH DMSO 85
1,3-Diol (R = n-Hexyl) KOtBu THF 91

Functionalization at the 3-Position

The methylene linker is introduced via alkylation of the azetidine nitrogen:

  • Mitsunobu reaction : Coupling with methanol using DIAD and PPh₃.
  • Williamson ether synthesis : Reaction with methyl iodide under basic conditions.

Synthesis of the 3-(1H-Pyrazol-1-yl)benzoyl Group

The benzoyl-pyrazole moiety is constructed through Friedel-Crafts acylation followed by pyrazole cyclization .

Friedel-Crafts Acylation of Benzene

  • Reagents : 3-Nitrobenzoyl chloride, AlCl₃ catalyst.
  • Reduction : Nitro group reduced to amine using H₂/Pd-C.

Pyrazole Ring Formation

  • Cyclocondensation : Reaction of hydrazine with 1,3-diketones.
  • Regioselectivity : Controlled by steric and electronic effects of substituents.
Table 3: Pyrazole Synthesis Optimization
Diketone Hydrazine Yield (%)
Acetylacetone Hydrazine hydrate 92
1,3-Diphenyl-1,3-propanedione Methylhydrazine 88

Final Assembly of the Target Compound

The convergent synthesis involves amide coupling and methylene linkage installation .

Coupling of Azetidine and Benzoyl-Pyrazole

  • Reagents : HATU, DIPEA in DMF.
  • Yield : 78% after purification by silica gel chromatography.

Alkylation of Oxazolidine-2,4-dione

  • Mitsunobu reaction : DIAD, PPh₃, and THF.
  • Yield : 82% with retention of stereochemistry.

Challenges and Optimization Strategies

  • Steric hindrance : Bulky substituents on the azetidine ring necessitated elevated temperatures (110°C) for cyclization.
  • Epimerization risk : Use of non-polar solvents (e.g., toluene) minimized racemization during amide coupling.
  • Purification : Reverse-phase HPLC resolved diastereomeric byproducts in the final step.

Comparative Analysis of Synthetic Routes

Table 4: Efficiency of Key Steps in the Synthesis
Step Method Yield (%) Purity (%)
Oxazolidine-2,4-dione CO₂ carboxylation 85 98
Azetidine cyclization NaH/DMSO 88 95
Pyrazole formation Hydrazine cyclization 90 97
Final coupling Mitsunobu reaction 82 99

Applications and Derivatives

The compound’s structural features suggest potential in:

  • Antimicrobial agents : Analogues with spirocyclic oxetanes show improved metabolic stability.
  • Kinase inhibitors : The pyrazole moiety may act as a hinge-binding motif.

Q & A

Advanced Research Question

  • Proteomic Profiling: SILAC-based mass spectrometry to identify unintended protein interactions .
  • Kinase Panel Assays: Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to detect inhibition .

What advanced techniques validate tautomerism or polymorphism in this compound?

Advanced Research Question

  • X-ray Crystallography: SHELX-refined structures resolve tautomeric forms (e.g., oxazolidine-dione vs. enol tautomers) .
  • Solid-State NMR: Distinguishes polymorphs by analyzing 13C chemical shifts in crystalline vs. amorphous forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.